![molecular formula C16H17N5O3 B12923650 2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-13-8](/img/structure/B12923650.png)
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with benzo[d]oxazole and diamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a suitable pyrimidinone precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
化学反应分析
Types of Reactions
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
科学研究应用
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.
作用机制
The mechanism of action of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene: This compound shares the benzo[d]oxazole moiety and is known for its fluorescence properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzo[d]oxazole derivative with potential pharmacological applications.
Uniqueness
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with benzo[d]oxazole and diamino groups. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
647831-13-8 |
|---|---|
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC 名称 |
2,4-diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O3/c17-13-9(14(23)21-16(18)20-13)5-1-3-7-11(22)15-19-10-6-2-4-8-12(10)24-15/h2,4,6,8H,1,3,5,7H2,(H5,17,18,20,21,23) |
InChI 键 |
FSIHPTDYGKCLAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCC3=C(N=C(NC3=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


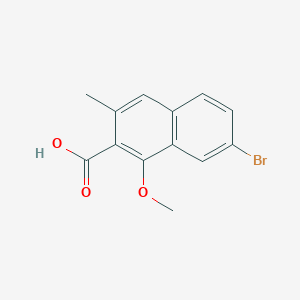
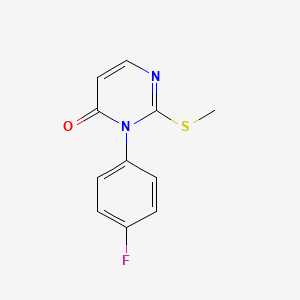
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
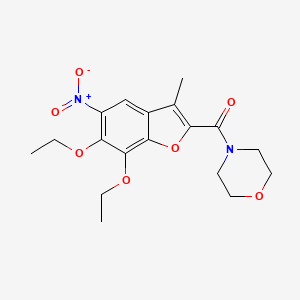
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
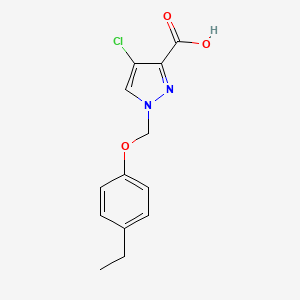
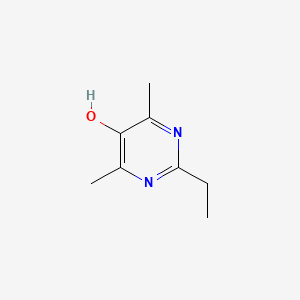
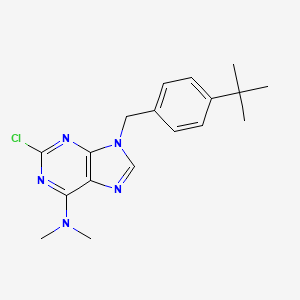
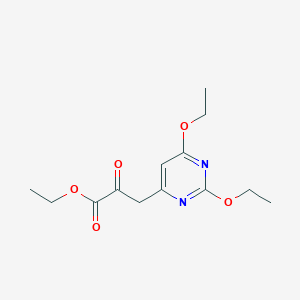
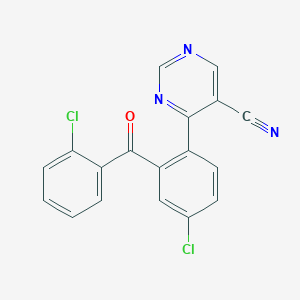

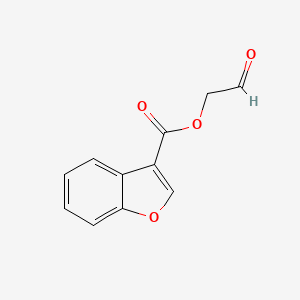

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
